molecular formula C12H18N2 B13056319 (1R)-1-(4-Pyrrolidinylphenyl)ethylamine

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine

Cat. No.: B13056319
M. Wt: 190.28 g/mol
InChI Key: OCZYPQZGADEYRH-SNVBAGLBSA-N
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Description

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine is a chiral amine compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetonitrile and pyrrolidine.

    Formation of Intermediate: The 4-bromophenylacetonitrile undergoes a nucleophilic substitution reaction with pyrrolidine to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

(1R)-1-(4-Pyrrolidinylphenyl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Pyrrolidinylphenyl)ethylamine: The enantiomer of (1R)-1-(4-Pyrrolidinylphenyl)ethylamine, with similar structural properties but different biological activity.

    1-(4-Pyrrolidinylphenyl)methanamine: A structurally related compound with a methanamine group instead of an ethylamine chain.

    4-(Pyrrolidin-1-yl)phenylamine: A compound with a pyrrolidine ring directly attached to the phenyl group without the ethylamine chain.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a pyrrolidine ring and an ethylamine chain. This combination of structural features imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(1R)-1-(4-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m1/s1

InChI Key

OCZYPQZGADEYRH-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CCCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCC2)N

Origin of Product

United States

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